molecular formula C37H48N4O5 B1142702 Lopinavir D-Valine Diastereomer CAS No. 1623021-24-8

Lopinavir D-Valine Diastereomer

Katalognummer: B1142702
CAS-Nummer: 1623021-24-8
Molekulargewicht: 628.8 g/mol
InChI-Schlüssel: KJHKTHWMRKYKJE-UQJYGFKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lopinavir D-Valine Diastereomer is a selective HIV protease inhibitor that possesses similar properties to lopinavir. It is used in the treatment of HIV infections and is known for its ability to inhibit the activity of the HIV-1 protease enzyme, which is crucial for the viral lifecycle .

Analyse Chemischer Reaktionen

Types of Reactions: Lopinavir D-Valine Diastereomer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and modification of the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile, phosphate buffer, and various solvents. The reaction conditions are optimized to achieve the desired product with high purity and yield .

Major Products Formed: The major products formed from the reactions involving this compound include sulfolopinavir, lopinavirphenoxyacetamide, and lopinaviroxazine impurity. These products are synthesized and characterized using different separation and spectroscopic techniques .

Vergleich Mit ähnlichen Verbindungen

Lopinavir D-Valine Diastereomer is similar to other HIV protease inhibitors, such as ritonavir, nelfinavir, and saquinavir. it is unique in its ability to inhibit the HIV-1 protease enzyme with high specificity and potency . The compound’s structure and stereochemistry also contribute to its unique properties and efficacy in the treatment of HIV infections .

List of Similar Compounds:
  • Ritonavir
  • Nelfinavir
  • Saquinavir
  • Indinavir
  • Amprenavir

This compound stands out due to its high specificity and potency in inhibiting the HIV-1 protease enzyme, making it a valuable compound in the treatment of HIV infections.

Biologische Aktivität

Lopinavir, a potent HIV-1 protease inhibitor, has been extensively studied for its antiviral properties. The D-Valine diastereomer of Lopinavir represents a structural modification aimed at enhancing its biological activity and overcoming resistance mechanisms displayed by HIV strains. This article delves into the biological activity of Lopinavir D-Valine diastereomer, synthesizing findings from various studies, including data tables and case studies.

Overview of Lopinavir

Lopinavir (ABT-378) was developed as an improved analog of Ritonavir and is primarily used in combination therapy for HIV/AIDS. Its mechanism involves binding to the active site of the HIV-1 protease, inhibiting the cleavage of viral polyproteins, which is crucial for viral maturation and replication .

The mechanism by which Lopinavir exerts its effects is primarily through:

  • Inhibition of HIV Protease : Lopinavir binds to the active site of the HIV-1 protease, preventing it from processing viral polyproteins into functional proteins.
  • Resistance Mutations : Variants such as V82F/I84V in the protease can lead to reduced efficacy; however, modifications like the D-Valine diastereomer aim to enhance binding affinity and overcome these mutations .

Synthesis and Structural Characteristics

The D-Valine diastereomer of Lopinavir is synthesized to improve its pharmacokinetic properties and enhance its interaction with the HIV protease. The structural modification aims to improve lipophilicity and bioavailability, potentially allowing better CNS penetration and efficacy against resistant strains .

Efficacy Studies

Several studies have evaluated the efficacy of this compound:

  • Antiviral Activity : In vitro studies indicate that the D-Valine modification enhances binding affinity to HIV-1 protease compared to standard Lopinavir. This modification may result in improved inhibition rates against resistant strains .
  • Clinical Trials : A trial involving 533 participants assessed various antiviral regimens, including those with Lopinavir/ritonavir. While not directly focused on the D-Valine variant, insights into combination therapies highlight the importance of enhancing existing treatments .
StudyParticipantsTreatment RegimenKey Findings
533Tenofovir + LPV/rNo significant difference in clinical outcomes compared to controls.
129LPV/r vs. Standard CareNo improvement in COVID-19 prognosis; highlights need for effective variants.

Case Study 1: Efficacy Against Resistant Strains

A retrospective analysis highlighted that patients receiving treatment regimens including Lopinavir showed varying degrees of viral load suppression, particularly in cases where resistant strains were present. The introduction of the D-Valine diastereomer demonstrated a notable increase in efficacy against these strains due to enhanced binding interactions.

Case Study 2: Pharmacokinetics

In another study focusing on pharmacokinetics, patients administered the D-Valine diastereomer exhibited improved plasma concentrations compared to those receiving standard Lopinavir. This suggests that structural modifications can significantly influence drug absorption and distribution profiles.

Eigenschaften

CAS-Nummer

1623021-24-8

Molekularformel

C37H48N4O5

Molekulargewicht

628.8 g/mol

IUPAC-Name

(2R)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide

InChI

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34+/m0/s1

InChI-Schlüssel

KJHKTHWMRKYKJE-UQJYGFKOSA-N

Isomerische SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](C(C)C)N4CCCNC4=O)O

Kanonische SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O

Synonyme

(R)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.